molecular formula C14H11NO4 B1215778 2-(4-Nitrophenoxy)-1-phenylethanone CAS No. 18065-03-7

2-(4-Nitrophenoxy)-1-phenylethanone

Cat. No. B1215778
CAS RN: 18065-03-7
M. Wt: 257.24 g/mol
InChI Key: QKYYIECVXQTDPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Nitrophenoxy)-1-phenylethanone and its derivatives involves various chemical reactions, including condensation and substitution processes. A notable method involves the reaction of bromo-fluorophenylethanone with methylphenol or diphenol, leading to the formation of phenoxy phenylethanone compounds with yields ranging from 63% to 81% through substitution reactions with N-heterocyclic compounds (Mao Ze-we, 2015).

Molecular Structure Analysis

The molecular structure of 2-(4-Nitrophenoxy)-1-phenylethanone derivatives has been characterized by various spectroscopic and X-ray diffraction analyses. For example, 2-hydroxy-4-alkoxy-3′-nitrobenzophenones synthesized demonstrated intra-molecular hydrogen bond formation, with X-ray diffraction analysis revealing non-planar benzophenone skeletons to minimize repulsive force (L. Lu & Liang‐Nian He, 2012).

Chemical Reactions and Properties

The reactivity of 2-(4-Nitrophenoxy)-1-phenylethanone derivatives under various conditions highlights their versatile chemical properties. For instance, the electrochemical reduction of 4-nitrobenzophenone in aqueous medium reveals a complex mechanism involving reduction to dihydroxylamine, dehydration to nitroso compounds, and further reduction to hydroxylamino forms (E. Laviron, R. Meunier‐Prest, & R. Lacasse, 1994).

Physical Properties Analysis

The physical properties of 2-(4-Nitrophenoxy)-1-phenylethanone derivatives, such as solubility, melting points, and crystal packing, have been extensively studied. The phase diagram of a related compound, 2-hydroxy-1, 2-diphenylethanone, with 4-nitro-o-phenylenediamine, indicated the formation of eutectics and inter-molecular compounds with distinct melting points and solubility characteristics (U. S. Rai, Manjeet Singh, & R. Rai, 2017).

Chemical Properties Analysis

The chemical properties of 2-(4-Nitrophenoxy)-1-phenylethanone derivatives, including reactivity towards various reagents and conditions, are critical for their application in synthesis and material science. The reaction of 4-nitro-1,2 phenylenediamine with 1-(p-R-phenyl)-3-(4-nitrophenyl)propenones resulted in Michael adducts, highlighting the compound's utility in forming complex organic structures (N. N. Kolos et al., 1996).

Safety And Hazards

The safety and hazards associated with “2-(4-Nitrophenoxy)-1-phenylethanone” are not directly available. However, similar compounds have been associated with certain hazards, such as being harmful if swallowed910.


Future Directions

The future directions for the study of “2-(4-Nitrophenoxy)-1-phenylethanone” are not directly available. However, similar compounds have shown potential in various fields, such as in the development of new antimicrobial drugs7 and in the field of molecular imaging11.


Please note that the information provided is based on the available literature and may not be fully applicable to “2-(4-Nitrophenoxy)-1-phenylethanone”. Further research would be needed to confirm these details.


properties

IUPAC Name

2-(4-nitrophenoxy)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-14(11-4-2-1-3-5-11)10-19-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYYIECVXQTDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20309421
Record name 2-(4-nitrophenoxy)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenoxy)-1-phenylethanone

CAS RN

18065-03-7
Record name NSC211925
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-nitrophenoxy)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AL Hanusch, GR Oliveira, SMT Sabóia-Morais… - Plos one, 2015 - journals.plos.org
Neolignans are secondary metabolites found in various groups of Angiosperms. They belong to a class of natural compounds with great diversity of chemical structures and …
Number of citations: 2 journals.plos.org
WF Vaz, JMF Custodio, RG Silveira, AN Castro… - RSC …, 2016 - pubs.rsc.org
Recently, a wide number of pharmacological activities, such as anti-leishmanial, antioxidant and antitumor, have been discovered for neolignane analogues. To provide a view of the …
Number of citations: 41 pubs.rsc.org
AN De Castro, C Valverde, RF Nunes - sbqt2017.if.usp.br
With the emergence of photonics along with the discovery in the 1960s of a new area of research called Molecular Modeling, the interest in the study of organic materials and crystals …
Number of citations: 2 www.sbqt2017.if.usp.br
AN Castro - 2018 - bdtd.ueg.br
Neste trabalho foram apresentados os resultados para o momento de dipolo (µ), polarizabilidade linear média (α) e segunda hiperpolarizabilidade média (γ), estáticas e dinâmicas dos …
Number of citations: 1 www.bdtd.ueg.br
諾恩達古拉 - 2016 - tuat.repo.nii.ac.jp
Studies of the gene for NADPH-dependent oxidoreductase involved in the biosynthesis of plant secondary metabolites Page 1 Studies of the gene for NADPH-dependent …
Number of citations: 4 tuat.repo.nii.ac.jp

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